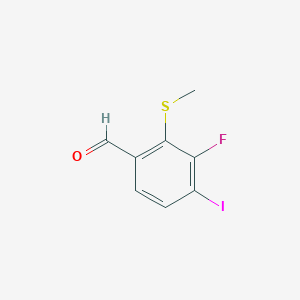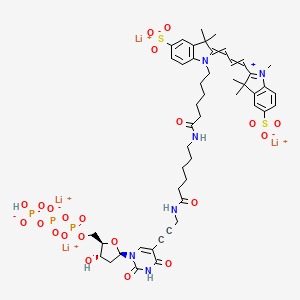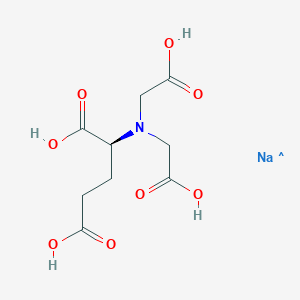
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) is a chelating agent widely used in various industrial and scientific applications. This compound is known for its ability to form stable complexes with metal ions, making it valuable in processes that require metal ion sequestration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) typically involves the reaction of L-glutamic acid with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions are carefully controlled to ensure high yield and purity. The process can be summarized as follows:
Double Cyanomethylation: L-glutamic acid reacts with formaldehyde and sodium cyanide to form an intermediate diacetonitrile.
Hydrolysis: The intermediate is then hydrolyzed to produce the trisodium salt of N,N-bis(carboxymethyl)-L-Glutamic acid.
Industrial Production Methods
Industrial production of this compound focuses on achieving high space-time yields and minimizing impurities. The process involves continuous reaction control at relatively low pressures and temperatures. The use of inexpensive raw materials and the avoidance of complex isolation steps are key factors in the industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) primarily undergoes chelation reactions with metal ions. It forms stable 1:1 chelate complexes with cations having a charge number of at least +2, such as calcium and magnesium .
Common Reagents and Conditions
The compound reacts with metal ions in aqueous solutions, often under neutral to slightly alkaline conditions. The presence of sodium ions enhances the solubility and reactivity of the compound .
Major Products
The major products of these reactions are stable, water-soluble metal complexes. These complexes are used in various applications, including water treatment and cleaning products .
Applications De Recherche Scientifique
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry to sequester metal ions.
Biology: Employed in biochemical assays to control metal ion concentrations.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in water treatment, cleaning products, and as a stabilizer in various formulations
Mécanisme D'action
The compound exerts its effects through chelation, where it binds to metal ions via its carboxylate groups. This binding forms stable complexes that prevent the metal ions from participating in unwanted reactions. The molecular targets are primarily divalent and trivalent metal cations, and the pathways involved include the formation of coordinate bonds between the metal ions and the carboxylate groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrilotriacetic acid trisodium salt: Another chelating agent with similar applications but different molecular structure.
Ethylenediaminetetraacetic acid (EDTA): Widely used chelating agent with a broader range of applications.
Methylglycinediacetic acid trisodium salt (MGDA-Na3): Known for its biodegradability and environmental compatibility.
Uniqueness
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) is unique due to its specific molecular structure, which provides high stability and selectivity in forming metal complexes. Its biodegradability and low toxicity make it an environmentally friendly alternative to other chelating agents .
Propriétés
Numéro CAS |
302337-35-5 |
|---|---|
Formule moléculaire |
C9H13NNaO8 |
Poids moléculaire |
286.19 g/mol |
InChI |
InChI=1S/C9H13NO8.Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);/t5-;/m0./s1 |
Clé InChI |
BWJZOKPGTZADMS-JEDNCBNOSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
Description physique |
Pellets or Large Crystals, Liquid; Liquid; Dry Powder |
Numéros CAS associés |
282524-66-7 65345-21-3 51981-21-6 63998-93-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
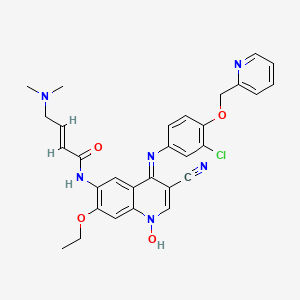
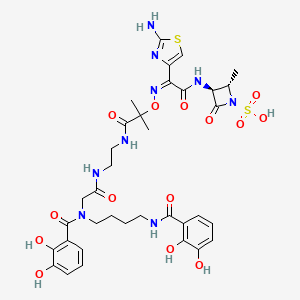
![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B14755316.png)
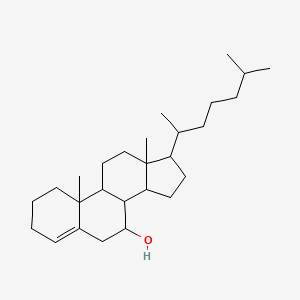
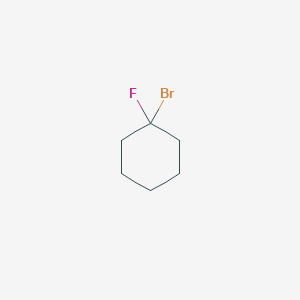
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)

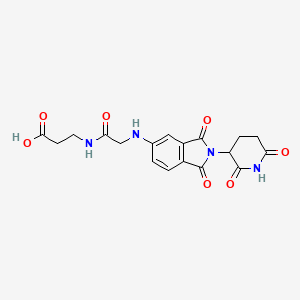
![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
